![molecular formula C11H14N2O3S B13515863 Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate is an organic compound with the molecular formula C11H14N2O3S. It is a solid substance that can appear white to light yellow in color. This compound is known for its specific structure and chemical properties .
Métodos De Preparación
The synthesis of Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate typically involves organic synthesis techniques. While specific synthetic routes and reaction conditions are often proprietary, the general approach involves the reaction of appropriate starting materials under controlled conditions to yield the desired product . Industrial production methods may vary, but they generally require expertise in organic synthesis and the use of specialized equipment.
Análisis De Reacciones Químicas
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: It may be used in studies involving enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in its reactivity and applications.
Propiedades
Fórmula molecular |
C11H14N2O3S |
|---|---|
Peso molecular |
254.31 g/mol |
Nombre IUPAC |
methyl 5-amino-2-(dimethylcarbamoylsulfanyl)benzoate |
InChI |
InChI=1S/C11H14N2O3S/c1-13(2)11(15)17-9-5-4-7(12)6-8(9)10(14)16-3/h4-6H,12H2,1-3H3 |
Clave InChI |
SLVLLVZFKBGQDO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)SC1=C(C=C(C=C1)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10,10-Difluoro-6-azaspiro[4.5]decane hydrochloride](/img/structure/B13515794.png)
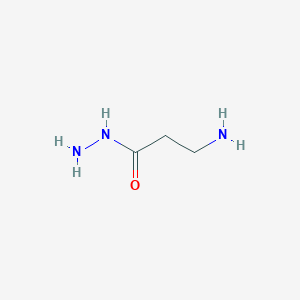
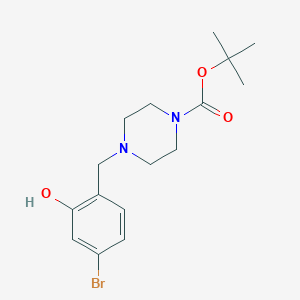
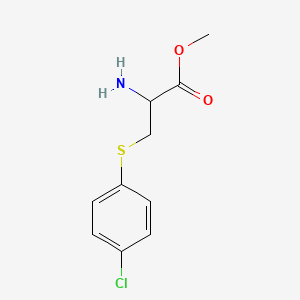
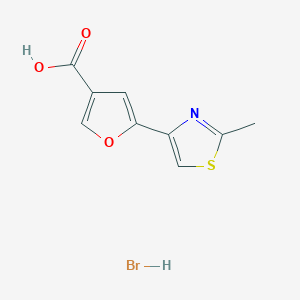
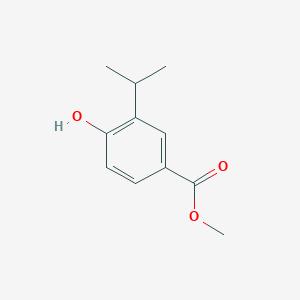
![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
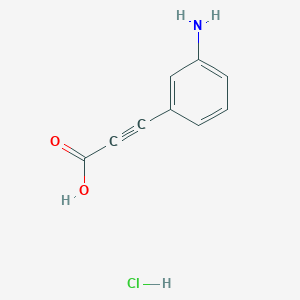
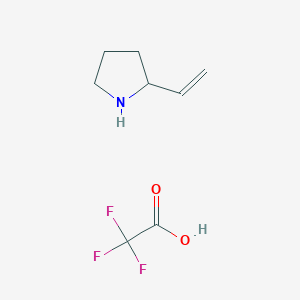
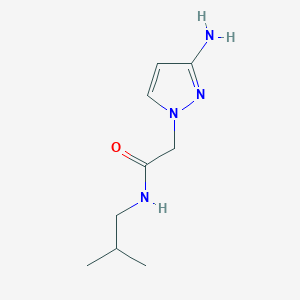
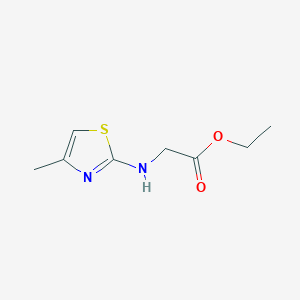
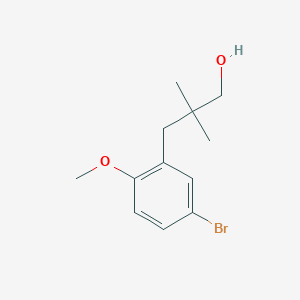
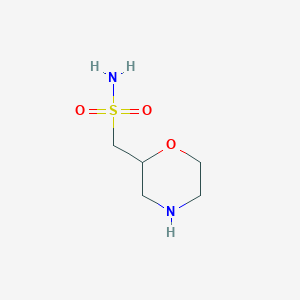
amino}propanoic acid](/img/structure/B13515877.png)
